tert-Butyl Phenylcarbamate
Overview
Description
Tert-Butyl Phenylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzymatic Kinetic Resolution
tert-Butyl phenylcarbamate has been utilized in enzymatic kinetic resolutions. The compound, particularly tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was resolved using lipase-catalyzed transesterification, leading to the formation of optically pure enantiomers. This process demonstrated high enantioselectivity and is a key method for synthesizing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).
Metabolic Studies
Research on the metabolism of this compound derivatives in various species, including mice and insects, revealed hydroxylation of the tert-butyl and N-methyl groups. These studies are crucial for understanding the biotransformation and environmental fate of such compounds (Douch & Smith, 1971).
Synthesis and Anti-inflammatory Activity
New tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for anti-inflammatory activity. These studies involved in vivo testing and in silico docking studies, highlighting the compound's potential in medicinal chemistry (Bhookya et al., 2017).
Organic Synthesis
tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of this compound derivatives, have been used as building blocks in organic synthesis. They serve as N-(Boc) nitrone equivalents, highlighting their versatility in chemical reactions (Guinchard, Vallée, & Denis, 2005).
Synthesis of Chiral Compounds
The compound has been employed in the synthesis of chiral compounds, like tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate, via asymmetric Mannich reactions. This underscores its importance in producing enantiomerically pure substances, crucial in pharmaceuticals and agrochemicals (Yang, Pan, & List, 2009).
Solution Properties in Dendrimers
Studies on the solution properties of novel benzyl ether dendrimers containing this compound units have shown thermosensitivity, providing insights into their potential applications in material science (Deng Jin-gen, 2013).
Chromatographic Applications
This compound derivatives have been used as chiral stationary phases in high-performance liquid chromatography for the optical resolution of racemic drugs, demonstrating their utility in analytical chemistry (Okamoto, Aburatani, Hatano, & Hatada, 1988).
Safety and Hazards
Mechanism of Action
Target of Action
tert-Butyl Phenylcarbamate, also known as N-Boc-aniline, is primarily used as a protective group for amines in organic synthesis . The compound’s primary targets are the amine groups present in various biomolecules .
Mode of Action
The mode of action of N-Boc-aniline involves the formation of N-Boc functionality due to their ease of formation and cleavage . The stability of the tert-butyl carbamates towards a wide range of nucleophilic reagents and alkaline reaction conditions makes them the most frequently protective groups used in complex structure where the selectivity is a prime issue .
Biochemical Pathways
The biochemical pathway of N-Boc-aniline involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . This results in the formation of a series of new tert-butyl 2-(substituted benzamido) phenylcarbamate .
Pharmacokinetics
It’s known that the compound exhibits promising anti-inflammatory activity within 9 to 12 hours . The percentage of inhibition values range from 54.239 to 39.021% .
Result of Action
The result of the action of N-Boc-aniline is the formation of a protective group for amines, which is crucial in organic synthesis . In addition, some derivatives of the compound have shown promising anti-inflammatory activity .
Action Environment
The action of N-Boc-aniline can be influenced by environmental factors. For instance, the use of deep eutectic solvent has been found to be an environmentally benign and cost-effective method for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines . This highlights the importance of the reaction environment in the efficacy and stability of the compound.
Biochemical Analysis
Biochemical Properties
The biochemical properties of “tert-Butyl Phenylcarbamate” are largely related to its role in the protection of amines during organic synthesis . The compound can interact with various enzymes, proteins, and other biomolecules in the context of these synthetic processes. For example, it has been reported that “this compound” can be synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .
Cellular Effects
It is known that the compound plays a crucial role in organic synthesis, particularly in the protection of amines . This suggests that it may influence cellular function by interacting with amine-containing biomolecules.
Molecular Mechanism
The molecular mechanism of “this compound” involves its role as a protecting group for amines in organic synthesis . The compound can form a carbamate linkage with amines, protecting these functional groups from unwanted reactions during synthesis . This process involves binding interactions with the amine group and can result in changes in the chemical environment of the amine.
Temporal Effects in Laboratory Settings
The temporal effects of “this compound” in laboratory settings are largely related to its stability during organic synthesis . The compound is stable under the reaction conditions used for amine protection, ensuring that it can effectively protect amines over the course of the synthesis .
Metabolic Pathways
Given its role in organic synthesis, it is likely that the compound is involved in the metabolism of amine-containing biomolecules .
Transport and Distribution
Given its role in organic synthesis, it is likely that the compound is transported to sites where amine-containing biomolecules are synthesized or metabolized .
Subcellular Localization
Given its role in organic synthesis, it is likely that the compound is localized to sites where amine-containing biomolecules are synthesized or metabolized .
Properties
IUPAC Name |
tert-butyl N-phenylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZHPWMVEVZEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187802 | |
Record name | t-Butyl carbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3422-01-3 | |
Record name | t-Butyl carbanilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003422013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | t-Butyl carbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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